1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
1-[4-cyano-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-4-2-3-5-18(14)28-13-16-6-7-19(29-16)21-25-17(12-23)22(30-21)26-10-8-15(9-11-26)20(24)27/h2-7,15H,8-11,13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTUBIDWXYAQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxazole and furan rings, followed by their integration into the piperidine framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions
1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives.
科学的研究の応用
Structural Features
The compound features:
- A piperidine ring , which is often found in various pharmacologically active compounds.
- A cyano group that may enhance biological activity through electron-withdrawing effects.
- An oxazole ring , known for its presence in many bioactive compounds.
Medicinal Chemistry
This compound's structural characteristics make it a candidate for developing new pharmaceuticals. Research has indicated that derivatives of piperidine and oxazole can exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation. For instance, studies on related oxazole derivatives indicate they can act as effective inhibitors of tumor growth via various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has highlighted the potential antimicrobial effects of compounds containing furan and oxazole moieties. Preliminary studies suggest that the compound could exhibit broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antibacterial or antifungal agent .
Neuropharmacology
Piperidine derivatives are often explored for their neuropharmacological properties. The compound may possess central nervous system activity, potentially acting as an analgesic or anxiolytic agent. In vitro studies on similar compounds have demonstrated their ability to modulate neurotransmitter systems, which could be relevant for treating conditions such as anxiety and pain .
Inhibitors of Enzymatic Activity
The structural features of this compound suggest it may inhibit specific enzymes involved in disease processes. For example, compounds with similar scaffolds have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of piperidine derivatives, researchers synthesized several analogs based on the piperidine framework. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines, indicating strong potential for further development .
Case Study 2: Antimicrobial Efficacy
A series of furan-containing compounds were tested against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could be developed into a new class of antimicrobial agents .
作用機序
The mechanism of action of 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Compound A : 1-(4-cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide (D301-0178)
- Key Difference: The 2-methylphenoxy group in the target compound is replaced with a 4-methoxyphenoxy group.
- Bioactivity: Methoxy groups are often associated with improved metabolic stability, which may explain D301-0178’s use in high-throughput screening campaigns .
Compound B : 1-(4-cyano-2-(4-(dimethylsulfamoyl)phenyl)-1,3-oxazol-5-yl)piperidine-4-carboxamide
- Key Difference : The furan-2-yl group is replaced with a 4-(dimethylsulfamoyl)phenyl substituent.
- Impact :
- The sulfamoyl group introduces strong hydrogen-bonding capacity and acidity (pKa ~1–2), likely improving water solubility but limiting blood-brain barrier penetration .
- Pharmacological Profile: Sulfamoyl-containing analogs are common in kinase inhibitors due to their ability to interact with ATP-binding pockets .
Piperidine-Carboxamide Derivatives with Heterocyclic Cores
Compound C : 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile
- Key Difference : A pyrimidine-thiazole core replaces the oxazole-furan system.
- Impact :
Compound D : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (AZ331)
- Key Difference : A dihydropyridine ring replaces the oxazole-piperidine system.
- Impact: Dihydropyridines are classical L-type calcium channel blockers. The furyl and carboxamide groups may modulate voltage-dependent channel binding . Structural Flexibility: The nonplanar dihydropyridine ring allows conformational adaptation to receptor pockets .
Functional Group Comparisons
生物活性
1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide, identified by its CAS number 931749-15-4, is a novel compound with a complex structure that includes a piperidine ring, an oxazole ring, and a furan moiety. Its unique chemical composition suggests potential biological activities that merit detailed investigation.
The molecular formula of this compound is , with a molecular weight of 406.4 g/mol. The structure comprises various functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 931749-15-4 |
The proposed mechanism of action for compounds like 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves the modulation of enzyme activity or receptor binding. These interactions can lead to altered cellular responses, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.
Case Studies
A review of related literature highlights several case studies involving similar compounds:
- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models.
- Oxazole Ring Activity : Compounds containing oxazole rings have been reported to exhibit anti-inflammatory and anticancer properties. One study demonstrated that a derivative with an oxazole moiety significantly reduced tumor size in xenograft models.
- Furan Derivatives : Research on furan-containing compounds has shown potential in targeting specific cancer pathways, leading to enhanced therapeutic effects when combined with existing chemotherapeutics.
Research Findings
Research findings indicate that the biological activity of compounds similar to 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide may include:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth.
- Antimicrobial Properties : Certain structural analogs have demonstrated antimicrobial effects, suggesting a broader spectrum of biological activity.
Q & A
Q. What are the key steps for synthesizing the compound with high purity?
Answer: The synthesis involves a multi-step process:
- Step 1: Condensation of intermediates (e.g., 5-aryl-furan-2-carboxylic acid derivatives) under anhydrous conditions using coupling agents like EDCI/HOBt in dichloromethane .
- Step 2: Cyclization of the oxazole core via thermal or catalytic methods, as described for structurally related oxadiazole derivatives .
- Step 3: Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol to achieve ≥98% purity .
Key Considerations:
Q. Which spectroscopic methods are optimal for structural confirmation?
Answer: A combination of techniques is required:
Note: Compare data with structurally similar compounds (e.g., furan-2-carboxamide derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
Answer: Discrepancies often arise from assay conditions. Mitigate them by:
- Standardizing Assays: Use consistent buffer pH (e.g., 7.4 for kinase assays), ATP concentrations, and incubation times .
- Validating Controls: Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity measurements .
- Cross-Validation: Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Example: In a study on kinase inhibition, conflicting IC₅₀ values (10 nM vs. 150 nM) were resolved by controlling Mg²⁺ concentration, which affects ATP binding .
Q. What strategies mitigate off-target effects in pharmacological studies?
Answer:
- Selectivity Screening: Test the compound against a panel of related enzymes (e.g., kinase isoforms or GPCRs) using high-throughput screening .
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding to non-target proteins .
- Metabolite Profiling: Use LC-MS to identify metabolites that may interact with off-target pathways .
Case Study: A piperidine-4-carboxamide analog showed off-target activity at serotonin receptors. Docking studies revealed a hydrophobic interaction with non-conserved residues; modifying the 2-methylphenoxy group reduced this interaction .
Q. How to design stability studies under physiological conditions?
Answer:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Oxidative Stability: Expose to H₂O₂ (0.3% v/v) and track oxidation of the furan ring using UV-Vis spectroscopy (λ = 270 nm) .
- Light Sensitivity: Store solutions under UV light (254 nm) and assess photodegradation products via LC-MS .
Q. How to address inconsistent solubility data in different solvents?
Answer:
- Solubility Testing: Use a standardized shake-flask method:
- Adjust pH: For ionizable groups (e.g., piperidine), test solubility at pH 4.0 (simulating gastric fluid) and pH 7.4 .
Example: Discrepancies in DMSO solubility (50 mg/mL vs. 20 mg/mL) were traced to residual water content; use anhydrous DMSO and Karl Fischer titration for verification .
Q. What computational methods predict metabolic pathways?
Answer:
- Software Tools: Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites .
- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Key Insight: The furan ring is prone to epoxidation; introduce electron-withdrawing groups (e.g., cyano) to reduce metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
